molecular formula C14H21NO2 B8647054 3-Dipropylaminomethyl-benzoic acid

3-Dipropylaminomethyl-benzoic acid

Cat. No.: B8647054
M. Wt: 235.32 g/mol
InChI Key: JARSEQZIEXMOMO-UHFFFAOYSA-N
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Description

3-Dipropylaminomethyl-benzoic acid (systematic IUPAC name: 3-[(dipropylamino)methyl]benzoic acid) is a benzoic acid derivative featuring a dipropylaminomethyl substituent at the meta position. This compound combines the carboxylic acid functionality with a tertiary amine group, rendering it useful in pharmaceutical and chemical synthesis.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-[(dipropylamino)methyl]benzoic acid

InChI

InChI=1S/C14H21NO2/c1-3-8-15(9-4-2)11-12-6-5-7-13(10-12)14(16)17/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,16,17)

InChI Key

JARSEQZIEXMOMO-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1=CC(=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic Acid (CAS: 1307060-05-4)
  • Structure : Carbamoyl group (R1=2,2-dimethylpropyl, R2=methyl) at the meta position.
  • Molecular Weight: 249.3 g/mol vs. ~237.3 g/mol (estimated for 3-dipropylaminomethyl-benzoic acid).
  • Solubility : Sparingly soluble in CHCl3, MeOH; best in 1,4-dioxane .
  • Applications : Drug impurity reference standard, intermediate in fine chemicals.
(b) 4-{[(3-Dimethylaminopropyl)-methyl-amino]-methyl}-benzoic Acid Dihydrochloride
  • Structure: Para-substituted dimethylaminopropyl-methyl-aminomethyl group.
  • Molecular Formula: C14H24Cl2N2O2 vs. C13H19NO2 (estimated for this compound).
  • Key Difference: The dihydrochloride salt form improves aqueous solubility, whereas the free base of this compound may require organic solvents for dissolution .

Substituent Position and Reactivity

(a) 3-Aminobenzoic Acid Derivatives
  • Example: 3-((3-Aminopropyl)amino)-4-hydroxybenzoic acid .
  • Key Difference: Hydroxy and primary amine groups increase polarity, making this compound less lipophilic than this compound. Such derivatives are often used in metal chelation or as intermediates in bioactive molecule synthesis.
(b) 4-Bromo-2-(cyclopropylamino)-3-methyl-benzoic Acid
  • Structure: Bromo and cyclopropylamino substituents.
  • Reactivity: The bromine atom enables cross-coupling reactions (e.g., Suzuki), while the cyclopropyl group may enhance metabolic stability in drug design. This contrasts with the dipropylaminomethyl group, which is more electron-donating and bulkier .
(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure: Phenolic hydroxyl groups and acrylic acid chain.
  • Applications: Antioxidant, anti-inflammatory agent, and food additive. Unlike this compound, caffeic acid’s phenolic groups limit its use in non-polar environments but enhance radical-scavenging activity .
(b) Triazinylaminobenzoic Acids
  • Example : Compounds from trichlorotriazine reactions.
  • Limitations: Poor solubility in common solvents (CHCl3, MeOH) and undetectable by GC-MS, complicating reaction monitoring. In contrast, this compound’s simpler structure may allow better analytical tractability .

Research Findings and Challenges

  • Synthesis: this compound may be synthesized via reductive amination of 3-formylbenzoic acid with dipropylamine, analogous to methods for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Analytical Challenges: Similar to triazinylaminobenzoic acids, tertiary amine-containing benzoic acids may require LC-MS instead of GC-MS for detection due to thermal instability .
  • Biological Relevance: The dipropylaminomethyl group’s bulkiness may hinder binding in enzyme-active sites compared to smaller substituents (e.g., cyclopropylamino groups) .

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